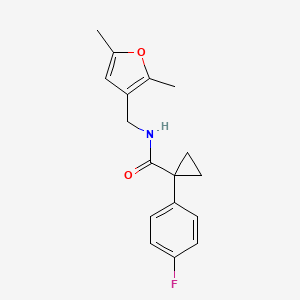
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DMF-DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor binds to the active site of DAAO, preventing the oxidation of D-amino acids. This leads to an increase in the concentration of D-amino acids, which can activate N-methyl-D-aspartate (NMDA) receptors and modulate glutamate neurotransmission. The modulation of glutamate neurotransmission has been linked to the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has been shown to increase the concentration of D-serine, an endogenous co-agonist of NMDA receptors, in the brain. This leads to an enhancement of NMDA receptor function and an improvement in cognitive function in animal models of schizophrenia and Alzheimer's disease. N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has also been shown to reduce the aggregation of mutant huntingtin protein, which is implicated in the pathogenesis of Huntington's disease.
Advantages and Limitations for Lab Experiments
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is a potent and selective inhibitor of DAAO, which makes it a valuable tool for studying the role of D-amino acids in neurotransmission and synaptic plasticity. However, the use of N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor in lab experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Future research on N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor could focus on the development of more potent and selective inhibitors of DAAO, the identification of novel therapeutic applications in other neurological and psychiatric disorders, and the optimization of the synthesis method and formulation for better solubility and bioavailability. Additionally, the investigation of the long-term effects and potential toxicity of N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor in animal models and human clinical trials is warranted.
Synthesis Methods
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor is synthesized by reacting 1-(4-fluorophenyl)cyclopropanecarboxylic acid with N-(2,5-dimethylfuran-3-yl)methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain the final product.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Huntington's disease. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in the brain. By inhibiting DAAO, N-((2,5-dimethylfuran-3-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide inhibitor increases the concentration of D-amino acids, which are known to modulate neurotransmission and synaptic plasticity.
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHOQGUKSFDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

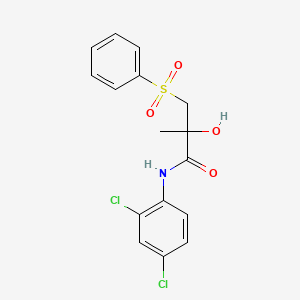

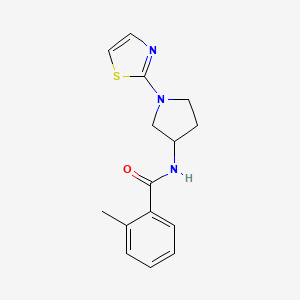
![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)
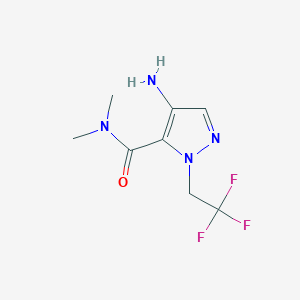
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)
![2,5-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B2951249.png)
![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)
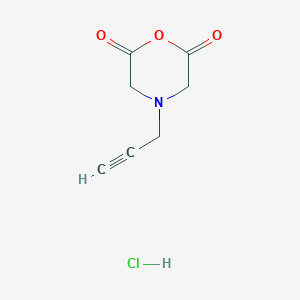

![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)
![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)